N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-4-5-12-23-20-10-8-18(14-17(20)7-11-21(23)24)22-27(25,26)19-9-6-15(2)16(3)13-19/h6,8-10,13-14,22H,4-5,7,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAUKHUQOSVSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Povarov reaction, which is a multi-component reaction involving an aniline, an aldehyde, and an alkene.
Introduction of the Butyl Group: The butyl group is introduced via alkylation using butyl bromide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the tetrahydroquinoline core.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its sulfonamide moiety, which is known for its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological pathways. The tetrahydroquinoline core may also interact with cellular receptors, modulating various signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Structural Variations: The target compound distinguishes itself with a bulky 3,4-dimethylbenzenesulfonamide group at position 6, unlike the amino or carboximidamide groups in compounds 24–25. This sulfonamide moiety may enhance binding to hydrophobic enzyme pockets or improve metabolic stability compared to amino-substituted analogs .
Synthetic Accessibility: Compounds with amino groups (e.g., 24, 25) require nitro reduction steps, whereas sulfonamide derivatives like the target compound likely involve sulfonyl chloride coupling, which may demand stringent anhydrous conditions . Lower yields in compounds 26 and 27 (43–56%) highlight challenges in carboximidamide synthesis compared to nitro reductions (72.9% for 24).
Biological Implications :
- While biological data for the target compound is unavailable in the provided evidence, sulfonamide-containing analogs are often explored as enzyme inhibitors (e.g., carbonic anhydrase IX/XII) due to their zinc-binding sulfonamide group .
- The fluoro-substituted compound 25 may exhibit altered pharmacokinetics due to increased electronegativity and metabolic resistance.
Research Findings and Limitations
- Gaps in Data : Direct biological or pharmacological studies on the target compound are absent in the provided evidence. Comparative analysis relies on structural and synthetic parallels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
